

Application Notes and Protocols: Augmentin (Amoxicillin/Clavulanate) in Animal Infection Models

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Compound of Interest

Compound Name: *Augmentin*

Cat. No.: *B1666128*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Augmentin** (amoxicillin in combination with the β -lactamase inhibitor clavulanic acid) in various preclinical animal infection models. The information compiled herein, including detailed experimental protocols and quantitative data summaries, is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this important antibiotic combination.

Introduction

Augmentin is a broad-spectrum antibiotic widely used in the treatment of bacterial infections. [1][2][3][4] Its efficacy extends to β -lactamase-producing bacteria, which are resistant to amoxicillin alone, due to the protective action of clavulanic acid.[5] Animal infection models are indispensable tools for studying the in vivo activity of antibiotics, determining optimal dosing regimens, and understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD).[6][7] This document outlines the application of **Augmentin** in established models of respiratory tract infection, sepsis, and skin and soft tissue infections.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **Augmentin** in various animal infection models. This allows for a comparative analysis of dosing regimens, bacterial challenges, and efficacy outcomes.

Table 1: Augmentin in Rodent Respiratory Tract Infection Models

Animal Model	Bacterial Strain	Inoculum (CFU)	Augmentin Dose (Amoxicillin/Clavulanate mg/kg)	Dosing Regimen	Efficacy Endpoint & Results	Reference
Rat	Streptococcus pneumoniae N1387 (Penicillin-Resistant)	~6 log10	100/50 and 200/50	t.i.d. (three times a day), oral	Significant reduction in lung bacterial counts compared to amoxicillin alone.	[8]
Rat	Streptococcus pneumoniae N1387 (Amoxicillin MIC: 2 µg/ml)	~6 log10	Simulated human pediatric dose equivalents : 45/6.4 and 90/6.4 mg/kg/day	b.i.d. (twice a day), IV infusion	90/6.4 mg/kg/day dose was significantly more effective in reducing lung bacterial counts.	[9][10]
Mouse	Streptococcus pneumoniae (various strains)	Not specified	Various doses to achieve different T>MIC	Multiple dosing intervals	T>MIC of 35-40% of the dosing interval resulted in maximal bacteriological cure.	[11][12]
Mouse	Escherichia coli	Not specified	Not specified	Not specified	Effective in reducing	[13]

(AmpC-
non-
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cefoxitin-
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bacterial
lung
concentrati
ons.

Table 2: Augmentin in Murine Sepsis and Thigh Infection Models

Animal Model	Bacterial Strain	Inoculum (CFU)	Augmentin Dose (Amoxicillin/Clavulanate mg/kg)	Dosing Regimen	Efficacy Endpoint & Results	Reference
Mouse (Sepsis)	Escherichia coli ATCC 25922 (non-ESBL) & Ec1062 (ESBL-producer)	~5.5 log ₁₀ (LI) & ~7.5 log ₁₀ (HI)	50/12.5	Single dose, i.m.	Maintained efficacy at high inoculum; more effective than piperacillin-tazobactam in reducing spleen bacterial concentrations.	[14][15][16]
Mouse (Thigh)	Streptococcus pneumoniae (17 strains, varying penicillin resistance)	10 ⁵ - 10 ⁶	7/1.75	q8h, s.c.	Efficacy inversely related to MIC; maximal killing observed when serum levels exceeded MIC for 40-50% of the dosing interval.	[6][7]

Table 3: Augmentin in Other Infection Models

Animal Model	Bacterial Strain / Agent	Inoculum	Augmentin Dose (Amoxicillin/Clavulanate mg/kg)	Dosing Regimen	Efficacy Endpoint & Results	Reference
Cynomolgus Macaque (Inhalation Anthrax)	Bacillus anthracis Ames spores	Lethal challenge dose	125mg amoxicillin / 31mg clavulanate per dose	b.i.d., oral gavage for 28 days	100% survival and protection against infection.	[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific research objectives and laboratory conditions.

Rat Model of Acute Respiratory Tract Infection

This protocol is based on studies investigating the efficacy of **Augmentin** against *Streptococcus pneumoniae*. [8][9][10]

Objective: To evaluate the in vivo efficacy of **Augmentin** in a rat model of pneumonia.

Materials:

- Specific pathogen-free rats (e.g., Sprague-Dawley), male, 150-200g.
- *Streptococcus pneumoniae* strain of interest (e.g., penicillin-resistant N1387).
- Growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract).
- Saline (sterile, 0.9%).

- Anesthetic (e.g., isoflurane).
- Intratracheal instillation device (e.g., non-surgical intratracheal aerosolizer).
- **Augmentin** for oral or intravenous administration.
- Vehicle control (e.g., sterile water for oral administration, saline for IV).

Procedure:

- Animal Acclimatization: House animals in a controlled environment for at least 3-5 days prior to the experiment with free access to food and water.
- Inoculum Preparation:
 - Culture *S. pneumoniae* overnight on a blood agar plate.
 - Inoculate a single colony into appropriate broth and grow to mid-logarithmic phase.
 - Harvest bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., $\sim 1 \times 10^7$ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
- Infection Induction:
 - Anesthetize the rat using isoflurane.
 - Position the animal on an intubation platform.
 - Visualize the trachea and insert the instillation device.
 - Instill a defined volume of the bacterial suspension (e.g., 100 μ L) directly into the lungs.
- Treatment:
 - Initiate treatment at a specified time post-infection (e.g., 24 hours).^[9]
 - Administer **Augmentin** or vehicle control via the chosen route (oral gavage or intravenous infusion).

- Follow the predetermined dosing schedule (e.g., twice or three times daily) for the duration of the study (e.g., 3 days).[8][9]
- Efficacy Assessment:
 - At the end of the treatment period (e.g., 72 hours post-infection), humanely euthanize the animals.[8]
 - Aseptically remove the lungs.
 - Homogenize the lung tissue in a known volume of sterile saline.
 - Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/pair of lungs).
- Data Analysis:
 - Log-transform the CFU data.
 - Compare the bacterial loads in the treated groups to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Murine Sepsis Model

This protocol is adapted from studies evaluating **Augmentin** efficacy against systemic infections.[14][15][16]

Objective: To assess the efficacy of **Augmentin** in a murine model of sepsis induced by *Escherichia coli*.

Materials:

- Mice (e.g., BALB/c or C57BL/6), female, 6-8 weeks old.
- *Escherichia coli* strain (e.g., ATCC 25922 or an ESBL-producing strain).
- Growth medium (e.g., Luria-Bertani broth).
- Saline (sterile, 0.9%).

- **Augmentin** for intramuscular or intraperitoneal administration.
- Vehicle control (saline).

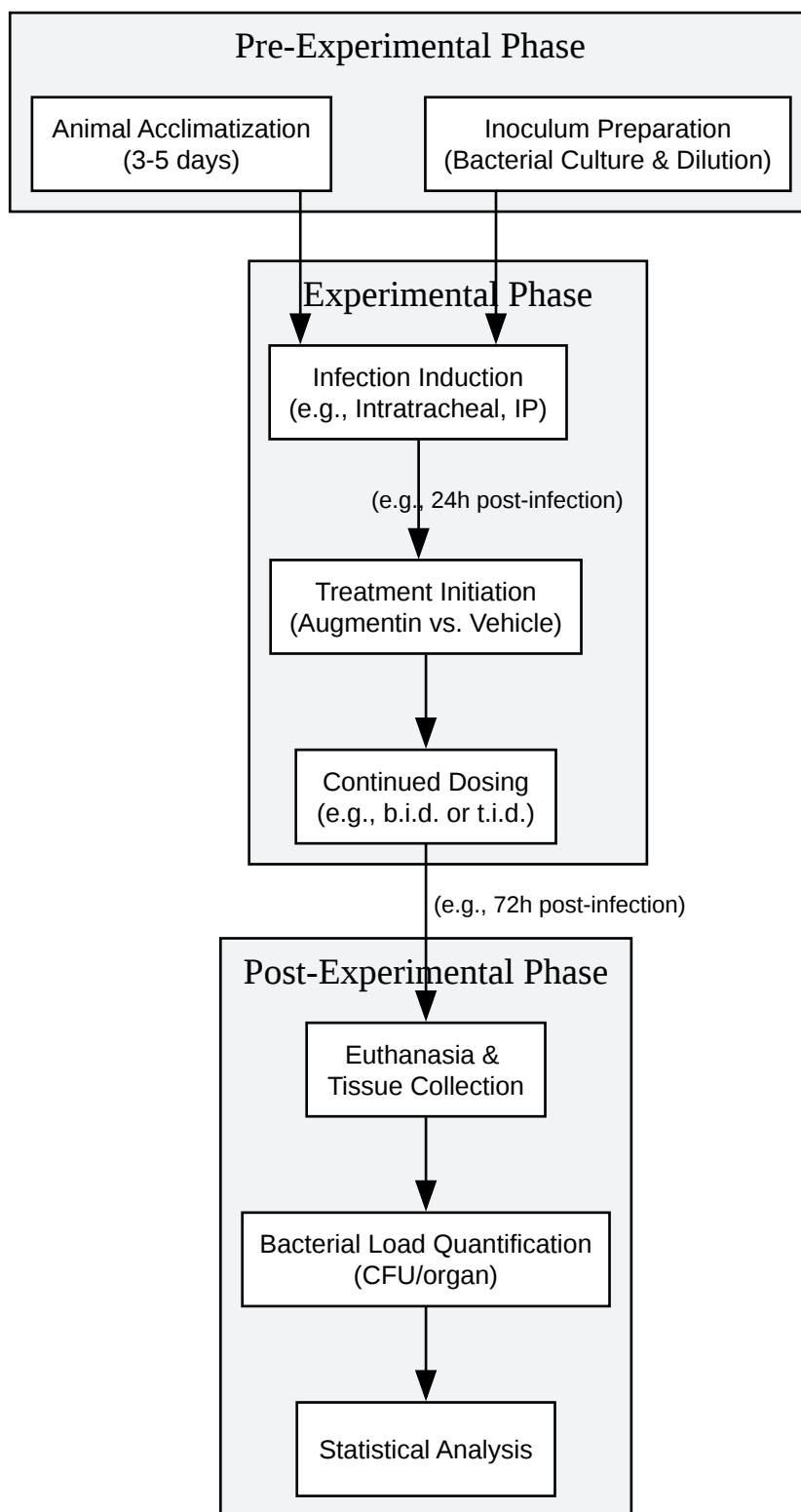
Procedure:

- Animal Acclimatization: As described in Protocol 3.1.
- Inoculum Preparation:
 - Grow *E. coli* to mid-log phase in broth.
 - Wash and resuspend the bacterial pellet in saline to achieve the desired inoculum concentration (e.g., low inoculum ~5.5 log₁₀ CFU/g or high inoculum ~7.5 log₁₀ CFU/g of spleen tissue).[14][15]
- Infection Induction:
 - Inject a defined volume of the bacterial suspension (e.g., 100 µL) intraperitoneally (i.p.) or via another relevant route.
- Treatment:
 - Administer a single dose of **Augmentin** or vehicle control at a specified time post-infection (e.g., 2 hours) via the intramuscular (i.m.) or intraperitoneal (i.p.) route.[14][15]
- Efficacy Assessment:
 - At a predetermined endpoint (e.g., 24 hours post-infection), humanely euthanize the animals.
 - Aseptically harvest the spleens.
 - Weigh the spleens and homogenize them in a known volume of sterile saline.
 - Determine the bacterial load (CFU/g of spleen) by serial dilution and plating.

- Monitor survival over a longer period (e.g., 7 days) in parallel groups if survival is an endpoint.
- Data Analysis:
 - Compare bacterial loads in the spleens of treated versus control animals.
 - For survival studies, use Kaplan-Meier survival analysis.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the application of **Augmentin** in animal models.



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Caption: Experimental workflow for an in vivo efficacy study of **Augmentin**.

Caption: PK/PD relationship for **Augmentin** efficacy in animal models.

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